5-Chloro-N-(2-cyano-4-methylphenyl)-2-hydroxybenzamide
Description
Properties
CAS No. |
634186-22-4 |
|---|---|
Molecular Formula |
C15H11ClN2O2 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
5-chloro-N-(2-cyano-4-methylphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C15H11ClN2O2/c1-9-2-4-13(10(6-9)8-17)18-15(20)12-7-11(16)3-5-14(12)19/h2-7,19H,1H3,(H,18,20) |
InChI Key |
GQUZGQKTCGZEJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C#N |
Origin of Product |
United States |
Biological Activity
5-Chloro-N-(2-cyano-4-methylphenyl)-2-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chloro Group : Positioned at the 5-position of the benzamide.
- Cyano Group : Attached to the 2-position of a 4-methylphenyl moiety.
- Hydroxy Group : Present in the benzamide structure.
The molecular formula is with a molecular weight of approximately 270.67 g/mol.
Antimicrobial Properties
Research indicates that similar compounds, particularly those in the class of salicylanilides, exhibit antimicrobial activities. These compounds have been shown to inhibit bacterial growth through various mechanisms, including:
- Inhibition of Two-Component Regulatory Systems (TCS) : This mechanism affects bacterial signaling pathways, leading to reduced virulence and survival .
- Antifungal and Antiviral Activities : Compounds with similar structures have demonstrated efficacy against fungal infections and some viral pathogens .
Anticancer Activity
Preliminary studies suggest that 5-Chloro-N-(2-cyano-4-methylphenyl)-2-hydroxybenzamide may inhibit cancer cell proliferation. The proposed mechanisms include:
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.
- Inhibition of Proliferation Pathways : It potentially disrupts key signaling pathways involved in cancer cell growth.
The biological activity of 5-Chloro-N-(2-cyano-4-methylphenyl)-2-hydroxybenzamide can be attributed to its interaction with specific biological targets:
-
Metabotropic Glutamate Receptor Modulation :
- The compound has been identified as a positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various central nervous system disorders such as schizophrenia and anxiety .
- It enhances glutamate-induced receptor activation, potentially improving cognitive functions and alleviating symptoms associated with neuropsychiatric conditions.
- NF-κB Pathway Inhibition :
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 5-Chloro-N-(2-cyano-4-methylphenyl)-2-hydroxybenzamide:
Scientific Research Applications
Pharmacological Applications
1.1 Antiviral Activity
Recent studies have highlighted the potential of 5-Chloro-N-(2-cyano-4-methylphenyl)-2-hydroxybenzamide as an inhibitor of human adenovirus (HAdV). A series of analogues demonstrated significant antiviral activity, with selectivity indexes exceeding 100 compared to the lead compound niclosamide. Notably, compound 15 from this series exhibited an IC50 value of 0.27 μM against HAdV, indicating its potential for further development as a therapeutic agent against viral infections .
1.2 Inhibition of Protein Kinases
The compound has been identified as a selective inhibitor of the SPAK (Ste20-related proline-alanine-rich kinase) pathway, which plays a crucial role in various neurological disorders. In preclinical models, 5-Chloro-N-(2-cyano-4-methylphenyl)-2-hydroxybenzamide (referred to as ZT-1a in some studies) has shown promise in reducing cerebral edema and improving outcomes following ischemic stroke by modulating ion transport mechanisms . This suggests its potential utility in treating conditions associated with fluid imbalance in the brain.
Mechanistic Studies
2.1 Cellular Mechanisms
Research indicates that the compound may interfere with the NF-κB signaling pathway, which is implicated in inflammation and cell survival during ischemic events. In animal models, ZT-1a administration led to decreased phosphorylation of key proteins involved in this pathway, thereby mitigating inflammatory responses and improving functional recovery post-stroke .
2.2 Structure-Activity Relationship
The structural characteristics of 5-Chloro-N-(2-cyano-4-methylphenyl)-2-hydroxybenzamide facilitate its interaction with biological targets. The presence of chloro and cyano groups enhances its binding affinity to specific receptors or enzymes, making it a valuable candidate for further optimization in drug design .
Synthesis and Chemical Properties
3.1 Synthetic Pathways
The synthesis of 5-Chloro-N-(2-cyano-4-methylphenyl)-2-hydroxybenzamide typically involves multi-step organic reactions that can be optimized for yield and purity. Understanding these synthetic routes is crucial for scaling up production for research and therapeutic use.
3.2 Characterization Techniques
Characterization of the compound is essential to confirm its identity and purity. Techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are commonly employed to validate the structural integrity and assess the quality of synthesized compounds .
Case Studies
Chemical Reactions Analysis
Synthetic Routes and Functional Group Reactivity
The compound is synthesized via multi-step coupling reactions. A typical protocol involves:
-
Chlorination : 5-Chloro-2-hydroxybenzoic acid reacts with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
-
Amide Coupling : The acyl chloride reacts with 2-cyano-4-methylaniline in the presence of triethylamine (Et₃N) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Purification : Recrystallization from ethanol yields the final product.
Key reaction parameters:
| Parameter | Value/Reagent | Role |
|---|---|---|
| Temperature | 80–100°C | Accelerate coupling efficiency |
| Solvent | Dichloromethane (DCM) | Polar aprotic medium |
| Catalyst | Triethylamine | Acid scavenger |
Hydroxyl Group (−OH)
-
Acetylation : Reacts with acetic anhydride ((CH₃CO)₂O) under basic conditions to form the acetylated derivative, enhancing lipophilicity.
-
Silylation : Treating with tert-butyldimethylsilyl chloride (TBDMSCl) protects the −OH group for subsequent reactions.
Chloro Substituent (−Cl)
-
Nucleophilic Aromatic Substitution : Reacts with amines (e.g., benzylamine) in DMF at 120°C to form aryl amines .
-
Suzuki Coupling : Participates in palladium-catalyzed cross-coupling with boronic acids to introduce aryl/alkyl groups.
Cyano Group (−CN)
-
Hydrolysis : Under acidic (H₂SO₄) or basic (NaOH) conditions, converts to a carboxylic acid (−COOH) or amide (−CONH₂), respectively.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces −CN to −CH₂NH₂.
Stability Under Reaction Conditions
The compound demonstrates stability in:
-
Acidic Media : Resists hydrolysis at pH 2–5 (24 hours, 25°C).
-
Oxidative Conditions : Stable to H₂O₂ (3% w/v) but degrades in KMnO₄ solutions.
Mechanistic Insights
-
Amide Bond Stability : The −CONH− linkage resists hydrolysis under physiological conditions (pH 7.4, 37°C).
-
Electrophilic Reactivity : The chloro group’s position (para to −OH) enhances electrophilic substitution at the ortho position.
This compound’s versatility in functional group transformations and stability under diverse conditions make it a valuable scaffold in medicinal chemistry and materials science. Further studies should explore its catalytic asymmetric reactions and in vivo metabolite profiling.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Melting Points and Yield
The introduction of substituents on the benzamide scaffold impacts melting points (m.p.) and synthetic yields. For instance:
- Key Observations: Bulky or polar substituents (e.g., NO₂, CF₃) correlate with higher melting points due to enhanced intermolecular interactions (e.g., hydrogen bonding, dipole–dipole) . Methyl or benzyl groups (e.g., 4-methylbenzyl in ) improve synthetic yields (up to 67–75%), likely due to reduced steric hindrance during amide bond formation. Cyano (CN) groups, as in the target compound, are absent in the listed analogues, but their strong electron-withdrawing nature may reduce solubility and alter crystallization behavior.
Antimicrobial Activity
Salicylamides with halogen and nitro substituents exhibit potent antimicrobial effects:
- 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide : Inhibited Desulfovibrio piger growth by 82–90% at 0.37–1.10 µmol/L, with complete inhibition at 30 µmol/L .
- 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide : Reduced sulfate reduction in bacteria by 64–66% .
- Niclosamide (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) : Widely used as a molluscicide, demonstrating efficacy against invasive snails .
Anticancer and Enzyme Inhibition
- 5-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2-hydroxybenzamide : Inhibited HL-60 leukemia cell proliferation and NFĸB signaling .
Preparation Methods
Preparation of 2-Hydroxybenzoic Acid Derivative
The initial step involves synthesizing a derivative of 2-hydroxybenzoic acid, which serves as the foundation for further modifications. Common methods include:
- Starting Material : Salicylic acid or its derivatives.
- Reagents : Thionyl chloride or phosphorus oxychloride may be used for chlorination.
- Conditions : The reaction is typically conducted under reflux conditions in an appropriate solvent such as dichloromethane.
Formation of the Cyano Group
To introduce the cyano group at the para position relative to the hydroxyl group, one can utilize:
- Reagents : Sodium cyanide is commonly employed.
- Conditions : The reaction is performed in dimethyl sulfoxide (DMSO) under reflux for several hours.
This step is critical as it determines the compound's reactivity and biological activity.
Chlorination Step
Chlorination introduces the chloro substituent into the aromatic ring:
Amide Formation
The final step involves forming the amide bond:
- Reagents : The hydroxyl derivative is reacted with an amine such as N-(2-cyano-4-methylphenyl)amine.
- Conditions : Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used to facilitate this reaction in a solvent like dichloromethane.
This step yields the target compound with high efficiency.
Summary of Reaction Conditions and Yields
The following table summarizes the key steps, reagents, conditions, and typical yields involved in synthesizing 5-Chloro-N-(2-cyano-4-methylphenyl)-2-hydroxybenzamide:
| Step | Reagents/Conditions | Typical Yield (%) |
|---|---|---|
| Preparation of Hydroxy Derivative | Salicylic acid, thionyl chloride, DCM (reflux) | 80–90 |
| Cyano Group Formation | Sodium cyanide, DMSO (reflux) | 70–85 |
| Chlorination | Thionyl chloride or chlorosulfonic acid | 75–90 |
| Amide Formation | EDC, N-(2-cyano-4-methylphenyl)amine, DCM | 85–95 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 5-Chloro-N-(2-cyano-4-methylphenyl)-2-hydroxybenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via amide coupling between 5-chlorosalicylic acid derivatives and 2-cyano-4-methylaniline. Key variables include solvent choice (e.g., ethanol or DMF), catalysts (e.g., acetic acid for Schiff base formation), and temperature control (reflux conditions). For example, yields in similar benzamide syntheses range from 47% to 96%, influenced by substituent electronic effects and steric hindrance . Purification via recrystallization (ethanol or dichloromethane) and monitoring by TLC are critical for purity.
Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic peaks validate the target structure?
- Methodological Answer :
- IR Spectroscopy : O-H (3200–3500 cm⁻¹), N-H (∼3300 cm⁻¹), and C≡N (∼2220 cm⁻¹) stretches confirm functional groups .
- NMR : ¹H NMR should show deshielded aromatic protons (δ 7.0–8.5 ppm) due to electron-withdrawing -Cl and -CN groups. ¹³C NMR will display signals for the carbonyl (∼165 ppm), cyano (∼115 ppm), and aromatic carbons .
- Elemental Analysis : Validate stoichiometry (e.g., C%: 55–60%, N%: 4–6%) .
Q. How should initial bioactivity assays be designed to evaluate antiparasitic or antimicrobial potential?
- Methodological Answer : Use in vitro assays targeting helminth motility inhibition (e.g., Schistosoma mansoni larval models) or bacterial growth curves. Niclosamide derivatives (structurally analogous) disrupt mitochondrial oxidative phosphorylation, suggesting similar pathways for evaluation. Dose-response studies (1–100 µM) and cytotoxicity controls (e.g., mammalian cell lines) are critical .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets, and what experimental validation is required?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model binding to enzymes like acetyl-CoA carboxylase or mitochondrial ATPases. Focus on the cyano group’s role in hydrogen bonding or π-π stacking. Validate predictions via enzyme inhibition assays (e.g., IC₅₀ determination) and structural analogs with modified substituents .
Q. What formulation strategies improve solubility and bioavailability, given the compound’s low aqueous solubility?
- Methodological Answer : Mechanochemical synthesis (e.g., ball milling with cyclodextrins) or co-crystallization with hydrophilic co-formers (e.g., urea) enhance solubility. Solubility parameters (logP ∼3.5) and dissolution profiles (pH 1.2–7.4 buffers) should be tested. Niclosamide’s solubility was improved via salt formation, a strategy applicable here .
Q. How do crystallographic tools like SHELX resolve structural ambiguities, and what challenges arise during refinement?
- Methodological Answer : SHELXL refines crystal structures using high-resolution X-ray data. Challenges include handling disorder in the cyano or methyl groups and resolving hydrogen bonding networks. Twinning or low-resolution data may require alternative software (e.g., OLEX2) or iterative refinement cycles .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields or melting points across synthetic studies?
- Methodological Answer : Variations in yields (e.g., 47% vs. 96% for similar compounds) often stem from solvent polarity, reaction time, or purification methods. Systematic optimization (e.g., Design of Experiments) identifies critical factors. Melting point discrepancies may arise from polymorphic forms; differential scanning calorimetry (DSC) and PXRD can differentiate phases .
Structural Modification & Mechanistic Studies
Q. What strategies guide the design of derivatives to enhance bioactivity while minimizing toxicity?
- Methodological Answer : Modify the hydroxyl or cyano groups to alter electronic properties (e.g., introducing electron-donating substituents). SAR studies on niclosamide show that chloro and nitro groups are critical for antiparasitic activity, suggesting similar substitutions here. Toxicity is assessed via Ames tests and hepatic microsomal stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
